molecular formula C16H16F3N3O4 B11534845 [3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-nitrophenyl)methanone

[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-nitrophenyl)methanone

Cat. No.: B11534845
M. Wt: 371.31 g/mol
InChI Key: GWDSQZGEBXJMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL is a complex organic compound that features a nitrobenzoyl group, a trifluoromethyl group, and a cyclohepta[c]pyrazol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL typically involves multi-step organic reactions. Common steps may include:

    Formation of the Cyclohepta[c]pyrazol Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Nitrobenzoyl Group: This step may involve nitration reactions followed by acylation.

    Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the nitrobenzoyl group.

    Reduction: Reduction of the nitro group to an amine group is a common reaction.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

    Aminobenzoyl Derivatives: From reduction of the nitro group.

    Substituted Cyclohepta[c]pyrazol Compounds: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as intermediates in the synthesis of other complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology and Medicine

    Drug Development: Investigated for potential pharmacological activities.

    Biological Probes: Used in studies to understand biological pathways.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-NITROBENZOYL)-3-(METHYL)-CYCLOHEPTA[C]PYRAZOL-3-OL: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(4-AMINOBENZOYL)-3-(TRIFLUOROMETHYL)-CYCLOHEPTA[C]PYRAZOL-3-OL: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of both the nitrobenzoyl and trifluoromethyl groups in 2-(4-NITROBENZOYL)-3-(TRIFLUOROMETHYL)-2H,3H,3AH,4H,5H,6H,7H,8H-CYCLOHEPTA[C]PYRAZOL-3-OL may confer unique chemical properties, such as increased reactivity or specific binding affinities, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H16F3N3O4

Molecular Weight

371.31 g/mol

IUPAC Name

[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C16H16F3N3O4/c17-16(18,19)15(24)12-4-2-1-3-5-13(12)20-21(15)14(23)10-6-8-11(9-7-10)22(25)26/h6-9,12,24H,1-5H2

InChI Key

GWDSQZGEBXJMAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(=NN(C2(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.